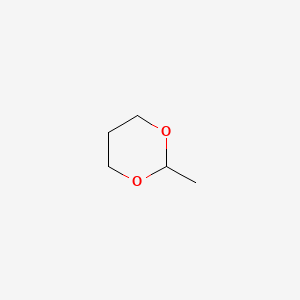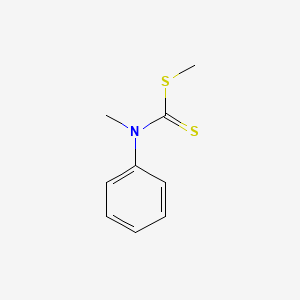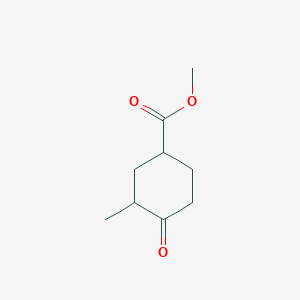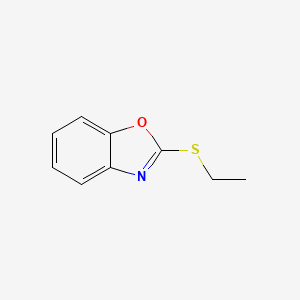
5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
説明
作用機序
Target of Action
The primary target of 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one, also known as Biochanin A (BCA), is a natural organic O-methylated phyto-estrogenic isoflavone . It has putative benefits in dietary cancer prophylaxis and inhibits fatty acid amide hydrolase .
Mode of Action
BCA interacts with its targets by exerting estrogenic and antiestrogenic effects . It is known to inhibit the growth of MCF-7 cells and stomach cancer cell lines . It also increases the UDP-glucuronosyl transferase activity and specific antigen production in breast and prostate cancer cells .
Biochemical Pathways
BCA affects several biochemical pathways. PI3K/Akt, MAPKs as well as Nf- ĸB pathways are involved in mechanisms of this isoflavone . It is also known to inhibit fatty acid amide hydrolase .
Pharmacokinetics
BCA is a 4′ metoxy derivative of genistein and is converted into genistein during metabolism . The pharmacokinetics of BCA, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability .
Result of Action
BCA possesses anti-cancer, anti-inflammatory, neuroprotective, anti-microbial, anti-diabetic, and anti-hyperlipidemic effects . It plays an important role in hormone replacement therapy for bones , inhibiting osteoclastogenesis and exerting beneficial effects on osteoblast-like cells .
生化学分析
Cellular Effects
The effects of 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one on cells are diverse and complex. It has been found to inhibit fatty acid amide hydrolase and to act as an agonist of PPARgamma, a nuclear receptor that is a current pharmacological target for the treatment of diabetes type 2 . It also acts as an antineoplastic agent .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve the extraction from natural sources such as red clover or soybeans, followed by purification processes like crystallization or chromatography . Advanced techniques like supercritical fluid extraction can also be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions include
特性
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9-15(10-3-5-12(21-2)6-4-10)17(20)16-13(19)7-11(18)8-14(16)22-9/h3-8,18-19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZQAGVKVKZKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419918 | |
| Record name | 5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62845-05-0 | |
| Record name | 5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole](/img/structure/B3054978.png)






